![molecular formula C11H9N3 B11912170 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline CAS No. 64802-13-7](/img/structure/B11912170.png)
2-Methyl-1H-pyrrolo[2,3-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-pyrrolo[2,3-B]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline familyThe quinoxaline nucleus, present in many pharmaceutical agents, contributes to the compound’s significant biological properties, including antiviral, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline typically involves the construction of the pyrrole ring from quinoxaline precursors. One common method is the palladium-catalyzed intramolecular Heck reaction on aminoquinoxaline scaffolds . Another approach involves the cyclization of 2-alkynyl-3-chloroquinoxalines in the presence of primary amines . Additionally, the amino-palladation reductive elimination reaction of 2-alkynyl-3-trifluoroacetamidoquinoxalines with aryl and vinyl halides or triflates is also employed .
Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions due to their mild reaction conditions and high degree of chemo-, regio-, and stereoselectivity . These methods are advantageous for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydro derivatives, and various substituted quinoxalines .
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-B]quinoxaline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . The compound’s ability to modulate these pathways contributes to its anticancer and antiviral activities. Additionally, it acts as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Pyrrolo[2,3-B]quinoxaline: Shares a similar structure but lacks the methyl group at the 2-position.
Indolo[2,3-B]quinoxaline: Contains an indole ring instead of a pyrrole ring.
Quinoxaline: The parent compound without the pyrrole ring.
Uniqueness: 2-Methyl-1H-pyrrolo[2,3-B]quinoxaline is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
64802-13-7 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C11H9N3/c1-7-6-10-11(12-7)14-9-5-3-2-4-8(9)13-10/h2-6H,1H3,(H,12,14) |
InChI Key |
GRIFLAVGUXUUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11912087.png)
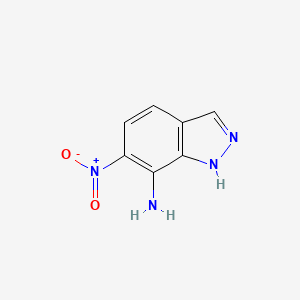
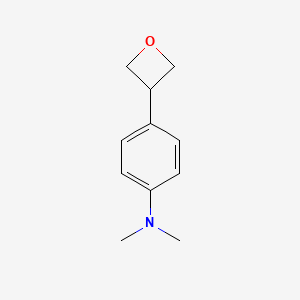
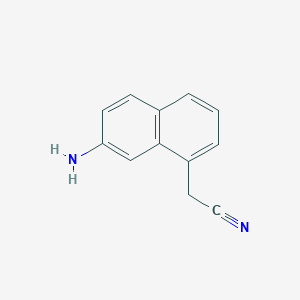
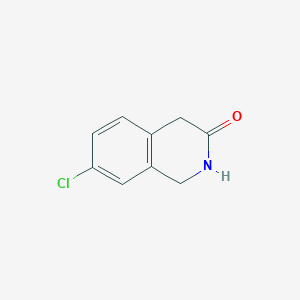
![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)



![4-chloro-3,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11912133.png)
![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)
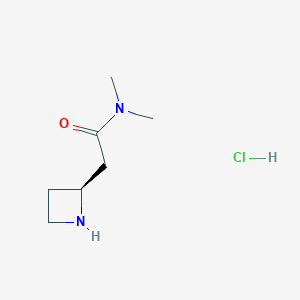
![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)
